

Physicochemical properties of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

Cat. No.: B070762

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An in-depth analysis of the physicochemical properties of **(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid** reveals a compound of significant interest for which detailed experimental data is not extensively available in public literature. This guide, therefore, serves as a comprehensive framework for the characterization of this molecule, outlining the necessary experimental protocols and data presentation standards relevant to drug development professionals. The methodologies described are based on established analytical techniques for novel chemical entities.

Chemical Identity and Structure

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid is a chiral carboxylic acid featuring a trimethoxyphenyl group. Its chemical structure is fundamental to its physical properties and potential biological activity.

- IUPAC Name: (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid
- Molecular Formula: C₁₃H₁₈O₅
- Molecular Weight: 254.28 g/mol

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- Chemical Structure: (Note: This is a representative 2D structure. The actual 3D conformation would be determined experimentally.)

Physicochemical Properties

A thorough understanding of the physicochemical properties is critical for drug development, influencing formulation, pharmacokinetics, and pharmacodynamics. The following table summarizes key parameters that require experimental determination.

Property	Value	Standard Method
Physical State	To be determined (TBD)	Visual Inspection at STP
Melting Point	TBD	Capillary Melting Point (USP <741>)
Boiling Point	TBD	Ebulliometry / Predicted via nomograph
Aqueous Solubility	TBD	Shake-flask method (OECD 105)
Dissociation Constant (pKa)	TBD	Potentiometric Titration / UV-spectroscopy
Log P (Octanol-Water)	TBD	Shake-flask method / HPLC method (OECD 117)
Optical Rotation	TBD	Polarimetry

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of the compound.

Determination of Melting Point (Capillary Method)

- **Sample Preparation:** A small, anhydrous sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated digital melting point apparatus is used.
- **Procedure:** The capillary tube is placed in the apparatus. The temperature is ramped up quickly to about 15°C below the expected melting point, then increased at a rate of 1-2°C per minute.
- **Data Recording:** The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Aqueous Solubility (Shake-Flask Method)

- **Procedure:** An excess amount of the solid compound is added to a known volume of purified water (or buffer of a specific pH) in a sealed flask.
- **Equilibration:** The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Sample Analysis:** The suspension is filtered to remove undissolved solid. The concentration of the compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is expressed in mg/mL or mol/L.

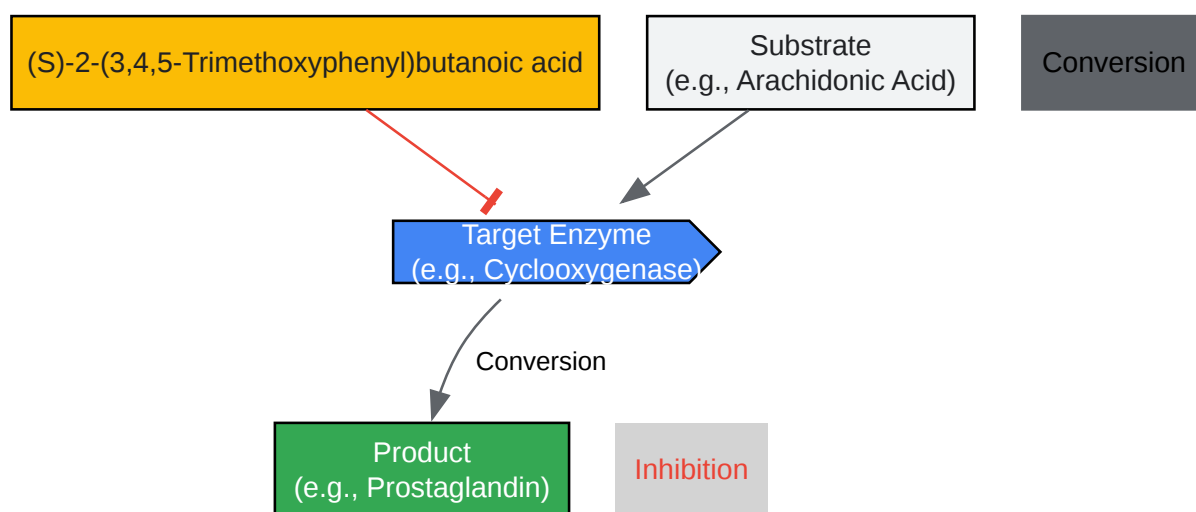
Dissociation Constant (pKa) by Potentiometric Titration

- **Sample Preparation:** A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.
- **Data Analysis:** A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualization of Characterization Workflow and Potential Interactions

Diagrams are crucial for representing complex processes and relationships in a clear and concise manner.

Caption: Workflow for the characterization of a novel chemical entity.



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Caption: Hypothetical enzyme inhibition pathway for the compound.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com